molecular formula C23H20ClNO5S B2439133 ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate CAS No. 438022-63-0

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B2439133
CAS No.: 438022-63-0
M. Wt: 457.93
InChI Key: CCPPLRUXHSJOHD-UHFFFAOYSA-N
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Description

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO5S/c1-3-28-23(27)20-13(2)19(11-14-4-9-17-18(10-14)30-12-29-17)31-22(20)25-21(26)15-5-7-16(24)8-6-15/h4-10H,3,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPPLRUXHSJOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the benzodioxole and chlorobenzoyl groups, and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate can be compared with similar compounds, such as:

  • Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate
  • Ethyl (1,3-benzodioxol-5-ylmethyl)aminoacetate

These compounds share structural similarities but differ in their functional groups and overall chemical properties

Biological Activity

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H20ClN2O5S
  • Molecular Weight : 457.9 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of the benzodioxole moiety is significant as it is often associated with various pharmacological effects, including anti-inflammatory and antioxidant properties.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit notable antimicrobial properties. A study demonstrated that similar compounds showed efficacy against a range of bacteria and fungi, suggesting that this compound may also possess antimicrobial activity due to its structural similarities to known active compounds .

Anti-inflammatory Effects

Thiophene derivatives have been documented to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For instance, a related compound was shown to reduce levels of TNF-alpha and IL-6 in vitro . This suggests that our compound may similarly modulate inflammatory pathways.

Antioxidant Potential

The benzodioxole structure contributes to antioxidant activity by scavenging free radicals. Studies have shown that compounds with this moiety can protect cellular components from oxidative damage . This property is particularly valuable in preventing diseases linked to oxidative stress.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may interact with various receptors, potentially influencing pathways related to pain and inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on derivatives of thiophene highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. This research emphasizes the potential of this compound as an antimicrobial agent .

Study 2: Anti-inflammatory Action

In vitro studies have demonstrated that related thiophene compounds significantly reduce the production of inflammatory mediators in macrophage cell lines. This suggests a promising pathway for the development of anti-inflammatory drugs based on this compound's structure .

Study 3: Antioxidant Activity

Research has shown that benzodioxole-containing compounds exhibit strong antioxidant properties in various assays, including DPPH and ABTS radical scavenging tests. These findings support the hypothesis that this compound may similarly act as an antioxidant .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain reaction temperatures within ±2°C to avoid side products (e.g., over-substitution or decomposition) .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the final product. Purity is confirmed by NMR (>95% by 1H^1H-NMR integration) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H^1H-NMR: Identify aromatic protons (δ 6.8–7.5 ppm for benzodioxole and 4-chlorobenzamido groups) and methyl groups (δ 2.1–2.5 ppm) .
    • 13C^{13}C-NMR: Confirm carbonyl carbons (δ 165–175 ppm for ester and amide groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and rule out impurities .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N-H (3300 cm1^{-1}) bonds .

Data interpretation : Cross-reference spectral data with structurally analogous compounds (e.g., ethyl 4-methyl-5-(phenylcarbamoyl)thiophene derivatives) to validate assignments .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the biological impact of substituents?

Answer:
Methodology :

  • Functional group variation : Synthesize analogs with modifications to the benzodioxole (e.g., replacing with benzothiophene) or 4-chlorobenzamido (e.g., nitro or methoxy substitutions) groups .
  • Biological assays : Test analogs against targets like protein kinases (e.g., EGFR or MAPK) using enzyme inhibition assays (IC50_{50} determination) .
  • Data analysis : Use multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity .

Q. Example :

Substituent ModificationBiological Activity (IC50_{50}, μM)Key SAR Insight
4-Chloro → 4-Nitro0.8 → 2.5Electron-withdrawing groups reduce kinase affinity .
Benzodioxole → Benzothiophene1.2 → 0.6Increased lipophilicity enhances membrane permeability .

Advanced: What experimental approaches resolve contradictions in reported biological activities of similar thiophene derivatives?

Answer:
Sources of variability :

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .
  • Compound stability : Degradation in DMSO stock solutions over time, verified by HPLC .

Q. Resolution strategies :

  • Standardized protocols : Use consensus assays (e.g., NCI-60 panel) and validate purity before testing .
  • Meta-analysis : Compare datasets across studies using tools like PRISMA to identify confounding variables (e.g., solvent effects) .

Advanced: How can computational modeling predict target interactions, and what validation is required?

Answer:
Methodology :

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., PDB ID: 1M17). Prioritize poses with hydrogen bonds to the amide group and π-π stacking with benzodioxole .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (20 ns trajectories) in GROMACS to assess binding mode persistence .

Q. Validation :

  • In vitro assays : Compare predicted IC50_{50} values with experimental kinase inhibition data .
  • Mutagenesis studies : Introduce point mutations (e.g., T790M in EGFR) to confirm critical binding residues .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reaction optimization : Transition from batch to flow chemistry for exothermic steps (e.g., benzoylation) to improve heat dissipation .
  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener and scalable extraction .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How do steric and electronic effects of substituents influence reactivity in downstream derivatization?

Answer:
Case study :

  • Steric effects : Bulky 4-chlorobenzamido groups hinder nucleophilic attack at the thiophene 2-position, reducing alkylation yields by ~40% .
  • Electronic effects : Electron-deficient benzodioxole rings (due to methylenedioxy) enhance electrophilic substitution at the thiophene 5-position .

Q. Experimental validation :

  • Hammett plots : Linear free-energy relationships (LFER) to quantify substituent effects on reaction rates .

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